molecular formula C7H18Cl2N2O B3107189 trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride CAS No. 1609404-38-7

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Cat. No.: B3107189
CAS No.: 1609404-38-7
M. Wt: 217.13
InChI Key: LXWWPHFPQGBZPJ-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C7H16N2O.2ClH. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an ethoxy group and a methyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-ethoxy-1-methylpyrrolidine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
  • trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
  • trans-4-Methoxy-3-pyrrolidinol hydrochloride

Comparison: trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride is unique due to its ethoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds with methoxy or ethyl groups, the ethoxy group may provide different steric and electronic effects, leading to variations in chemical behavior and biological activity.

Properties

IUPAC Name

(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWWPHFPQGBZPJ-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
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trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 3
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 4
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 5
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 6
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

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